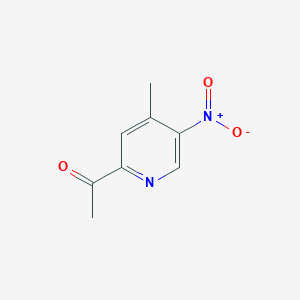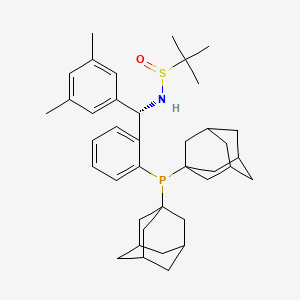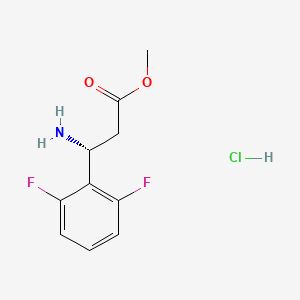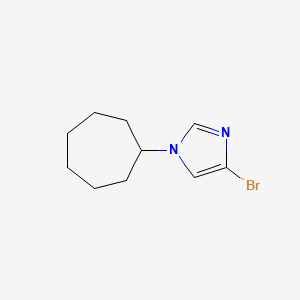
3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a complex organic compound featuring a triazole ring, an amino group, and a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole compound with similar structural features.
Cyclopentyl derivatives: Compounds with cyclopentyl groups that share some chemical properties.
Uniqueness
3-Amino-3-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to the combination of its triazole ring, amino group, and cyclopentyl group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-amino-3-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H20N4O/c1-15-11(9(12)6-7-16)13-10(14-15)8-4-2-3-5-8/h8-9,16H,2-7,12H2,1H3 |
Clé InChI |
DLCBKYDOQKQKMX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)C2CCCC2)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)



![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)








![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
